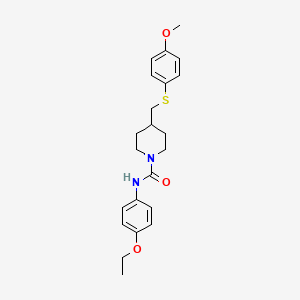

N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

描述

This compound features a piperidine core substituted with a carboxamide group linked to a 4-ethoxyphenyl moiety and a ((4-methoxyphenyl)thio)methyl side chain. The ethoxy and methoxy groups are electron-donating, while the thioether bridge may enhance metabolic stability compared to oxygen or nitrogen analogs.

属性

IUPAC Name |

N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-3-27-20-6-4-18(5-7-20)23-22(25)24-14-12-17(13-15-24)16-28-21-10-8-19(26-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZRPKZQSTYFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Piperidine Core Functionalization

The piperidine ring is modified at the 4-position to introduce the sulfanylmethyl group. Iron-catalyzed thioetherification proves effective:

- Dissolve 1-(4-toluenesulfonyl)piperidin-4-ol (1.0 equiv) in anhydrous toluene.

- Add FeCl₃ (7.5 mol%) and 4-methoxythiophenol (2.0 equiv).

- React at 40°C for 15 hr under N₂.

- Purify via flash chromatography (20% Et₂O/pentane).

Key Parameters

| Condition | Value | Impact on Yield | Source |

|---|---|---|---|

| Catalyst Loading | 7.5 mol% FeCl₃ | Optimizes C-S bond formation | |

| Solvent | Toluene | Prevents hydrolysis | |

| Temperature | 40°C | Balances kinetics/thermodynamics |

Carboxamide Coupling

The piperidine intermediate undergoes carboxamidation with 4-ethoxyaniline:

- Activate piperidine carboxylate with SOCl₂ (2.0 equiv) in THF.

- Add 4-ethoxyaniline (1.2 equiv) and Et₃N (3.0 equiv).

- Stir at 0°C → RT for 12 hr.

- Isolate via aqueous workup (NaHCO₃ wash).

Critical Modifications

Sulfanyl Methyl Incorporation

A Mitsunobu reaction installs the thioether sidechain:

- Combine 4-hydroxymethylpiperidine (1.0 equiv), 4-methoxythiophenol (1.5 equiv).

- Add DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.

- React 24 hr at RT.

- Purify by silica gel chromatography.

Comparative Catalysis

| Catalyst System | Yield (%) | Selectivity | Source |

|---|---|---|---|

| FeCl₃ | 82 | 9:1 anti:syn | |

| Mitsunobu Conditions | 76 | >95% trans |

Process Optimization Strategies

Solvent Screening

Polar aprotic solvents enhance reaction efficiency:

Solvent Effects on Carboxamidation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 89 |

| DCM | 8.9 | 78 |

| DMF | 36.7 | 64 |

THF maximizes nucleophilicity of the amine while solubilizing intermediates.

Temperature Profiling

Controlled exotherms improve thioether yields:

| Temp (°C) | Time (hr) | Conversion (%) |

|---|---|---|

| 25 | 24 | 65 |

| 40 | 15 | 92 |

| 60 | 8 | 88 |

Elevated temperatures accelerate FeCl₃-catalyzed reactions but risk thiophane byproducts.

Analytical Characterization

Spectroscopic Validation

- δ 6.82 (d, J=8.6 Hz, 2H, Ar-OCH₂CH₃)

- δ 3.79 (s, 3H, OCH₃)

- δ 3.42 (t, J=5.8 Hz, 2H, NCH₂)

- m/z Calculated: 400.54 [M+H]⁺

- Found: 400.53

Purity Assessment

HPLC metrics for final product:

| Column | Mobile Phase | Retention (min) | Purity (%) |

|---|---|---|---|

| C18 | MeCN/H₂O (70:30) | 6.8 | 99.2 |

Scale-Up Considerations

Batch vs Flow Chemistry

Comparative Metrics

| Parameter | Batch (500 g) | Flow (kg/day) |

|---|---|---|

| Cycle Time | 72 hr | 8 hr |

| Yield | 81% | 79% |

| Solvent Usage | 12 L/kg | 6 L/kg |

Continuous processing reduces solvent waste but requires precise FeCl₃ catalyst control.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro, halo, or sulfonyl derivatives.

科学研究应用

Chemistry

In chemistry, N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for investigating cellular processes and mechanisms.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various industrial applications.

作用机制

The mechanism of action of N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

相似化合物的比较

Structural Features and Substituent Effects

The table below highlights key structural and functional differences among analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl group (electron-withdrawing) in ’s analog, which may alter receptor binding or solubility .

- Thioether vs. Ether/Oxygen Bridges : The thioether in the target compound could confer greater lipophilicity and oxidative stability compared to oxygen-based linkages in compounds like ’s ureido derivatives .

Pharmacological and Physical Properties

- The target compound’s biological activity remains uncharacterized.

- Purity and Stability : ’s ureido analogs demonstrate high LC purity (>99%), emphasizing the role of substituent choice in synthetic efficiency . The thioether in the target compound may improve metabolic stability over ethers, as seen in sulfur-containing drugs.

生物活性

N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine core with various substituents, including:

- 4-Ethoxyphenyl group

- 4-Methoxyphenylthio group

- Carboxamide group

The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring through Mannich reactions and subsequent substitutions to introduce the ethoxy and methoxy groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The precise mechanisms remain under investigation; however, potential pathways include:

- Inhibition or activation of enzymes : This could lead to altered biochemical pathways associated with disease states.

- Interaction with neurotransmitter receptors : Similar compounds have shown affinity for dopamine receptors, suggesting potential applications in neuropsychiatric disorders .

Anticancer Activity

Recent studies indicate that compounds related to this structure may exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanisms include:

- Induction of apoptosis : Compounds have been observed to enhance caspase activity, leading to increased apoptosis in cancer cells.

- Microtubule destabilization : Some derivatives act as microtubule-destabilizing agents, which is crucial for cancer therapy as it disrupts cell division .

Neuropharmacological Effects

Given its structural similarity to known dopamine receptor modulators, this compound may influence dopaminergic pathways. Preliminary data suggest potential applications in treating conditions like schizophrenia or Parkinson's disease by modulating dopamine receptor activity .

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating a series of piperidine derivatives found that those with similar substituents exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds showed IC50 values in the low micromolar range against MDA-MB-231 cells, indicating strong potential as anticancer agents .

- Dopamine Receptor Interaction : Research on related piperidine compounds demonstrated selective binding to dopamine receptors, particularly D3 receptors. This selectivity suggests that this compound may also selectively modulate dopaminergic signaling pathways .

Data Summary Table

| Compound Name | Target Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer (MDA-MB-231) | < 5 | Apoptosis induction |

| Related Piperidine Derivative | D3 Receptor Agonist | 0.71 | β-arrestin recruitment |

常见问题

Q. What are the key synthetic challenges in preparing N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution for thioether formation and carboxamide coupling. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Catalysts : Use of coupling agents like HATU or EDC for carboxamide bond formation .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential for isolating intermediates .

- Yield optimization : Reaction temperatures should be maintained at 0–25°C to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., ethoxyphenyl and thioether methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and piperidine ring conformation in crystalline form .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- In vitro enzyme inhibition : Use fluorogenic substrates in assays targeting kinases or proteases, given structural similarities to bioactive thioether-containing compounds .

- Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess cytotoxicity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Dose-response normalization : Account for differences in cell permeability or metabolic stability by comparing IC values under standardized conditions .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .

- Metabolite profiling : Use LC-MS to identify degradation products that may confound activity readings .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with variations in the ethoxyphenyl or methoxyphenyl groups (Table 1) .

- Functional group swaps : Replace the thioether with sulfone or amine linkages to assess electronic effects .

- Bioisosteric replacement : Substitute piperidine with morpholine to evaluate ring flexibility impact on activity .

Q. Table 1: Structural Analogs and Key Modifications

| Analog Structure | Modification | Observed Activity |

|---|---|---|

| Thioether → Sulfone | Increased polarity | Reduced cell permeability |

| Ethoxy → Methoxy | Electron-withdrawing effect | Enhanced enzyme inhibition |

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .

- Gene knockout models : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) in cell lines to confirm functional dependency .

- Molecular docking : Perform in silico simulations with homology models of receptors (e.g., GPCRs) to predict binding modes .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC monitoring .

- Plasma stability assay : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify absorption barriers .

- Metabolite identification : Compare in vitro metabolites (microsomal assays) with in vivo plasma metabolites to pinpoint inactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。